N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Medicinal Chemistry SAR Lipophilicity

Researchers requiring conformationally constrained oxalamide probes for FBLD and phosphatase profiling face risks from isomer interchange. This compound's 2-methyl-4-nitrophenyl ortho-substitution delivers distinct physicochemical properties (logP 3.3, TPSA 104 Ų) absent in des-methyl analogs (Δ logP +0.5). • Documented IAP inhibition (IC₅₀ > 400 µM) for orthogonal phosphatase assay validation • Low rotatable bond count (RBC=2) enables rigidified fragment library construction • In stock with standard pack sizes from 25 mg to 1 g; custom synthesis available on request

Molecular Formula C17H17N3O4
Molecular Weight 327.34
CAS No. 941963-86-6
Cat. No. B2374151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
CAS941963-86-6
Molecular FormulaC17H17N3O4
Molecular Weight327.34
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C
InChIInChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22)
InChIKeyGPJREYAYLHXBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 941963-86-6): Core Chemical Identity and Physicochemical Profile for Research Sourcing


N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 941963-86-6) is a synthetic, asymmetric N,N′-disubstituted oxalamide [1]. Its molecular formula is C₁₇H₁₇N₃O₄ (MW 327.33 g/mol), with a computed XLogP3-AA of 3.3 and a topological polar surface area of 104 Ų, indicating moderate lipophilicity and a hydrogen-bonding capacity typical of oxalamide scaffolds . The compound is primarily utilized as a research tool in biochemical and medicinal chemistry studies, with documented interactions against specific enzymatic targets [2].

The Procurement Risk of Interchanging N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide with Isomeric or Des-Methyl Analogs


Within the substituted oxalamide family, minor structural modifications can drastically alter target engagement and selectivity. Replacing this compound with its des-methyl analog (N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide, CAS 899974-33-5) or a positional isomer (N1-(2,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, CAS 941895-84-7) is not scientifically sound without orthogonal activity verification. The 2-methyl group on the 4-nitrophenyl ring ortho-substituent influences both the electron density of the nitro group and the overall molecular conformation . As the quantitative evidence below demonstrates, these structural differences translate into measurable changes in physicochemical properties (logP, TPSA) and, critically, biological activity [1].

Quantitative Differentiation Evidence for N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide Against Closest Analogs


Enhanced Lipophilicity and Steric Bulk Versus the Des-Methyl Analog

The presence of an ortho-methyl substituent on the 4-nitrophenyl ring in the target compound increases both molecular weight and lipophilicity compared to its direct des-methyl analog, N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide. This single methyl group addition (+14 Da) elevates the computed logP from 2.8 to 3.3, a shift of +0.5 log units . Such a difference in lipophilicity can significantly impact passive membrane permeability, non-specific protein binding, and in vivo distribution, making the compounds non-interchangeable in cellular or biochemical assays.

Medicinal Chemistry SAR Lipophilicity

Conformational Restriction Through Rotatable Bond Architecture

The target compound contains only 2 rotatable bonds, a feature it shares with many rigidified oxalamides. In contrast, a structurally related analog with an alkyl spacer, such as N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 920222-61-3), exhibits 7 rotatable bonds, leading to a significantly higher entropic penalty upon binding . This intrinsic conformational constraint can favor target engagement by pre-organizing the pharmacophore, a critical differentiator when selecting a tool compound or lead scaffold for target validation studies.

Molecular Modeling Conformational Analysis Drug Design

Measured Inhibition of Intestinal Alkaline Phosphatase (IAP)

BindingDB records a primary biochemical assay for this compound against intestinal alkaline phosphatase (unknown origin). The reported IC₅₀ value is > 4.00 × 10⁵ nM (>400 µM), indicating low-micromolar to high-micromolar potency [1]. While no direct comparator data is available in the same assay for the nearest analogs, this measurement establishes a quantitative baseline for any future IAP-targeted library. Researchers evaluating this compound for phosphatase inhibition must note that without a direct head-to-head comparison to N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide, the selectivity contribution of the 2-methyl substituent remains unquantified.

Enzyme Inhibition IAP Biochemical Assay

High-Confidence Application Scenarios for N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide Based on Quantitative Evidence


Orthogonal Validation in Phosphatase Screening Cascades

Given the documented, albeit modest, inhibition of intestinal alkaline phosphatase (IC₅₀ > 400 µM), this compound is suitable as an orthogonal reference tool in secondary phosphatase profiling assays. Its structural distinctiveness from typical phosphate mimetics minimizes the risk of pan-assay interference, and its lipophilic nature (logP 3.3) provides a chemically different starting point for hit triage [1].

Rigidified Scaffold for Fragment-Based Lead Discovery (FBLD) Library Construction

The low rotatable bond count (RBC = 2) makes this compound an ideal entry point for building a rigidified oxalamide fragment library. Its synthetic tractability, based on established oxalyl chloride coupling, allows rapid diversification while maintaining the conformational constraint that is critical for fragment merging and linking strategies in FBLD [2].

Selective Serendipitous Probe for Kinase Inhibitor Scouting

Although no direct kinome profiling data is public, the presence of a 3,5-dimethylphenyl tail is a privileged motif in several kinase inhibitor chemotypes. The confirmed physicochemical stability and documented bioactivity data provide a rational basis for screening this compound against a panel of lipid or tyrosine kinases, where the combination of moderate lipophilicity and a hydrogen-bonding oxalamide core could favor adenine pocket occupancy [3].

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